17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Overview
Description
17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one is a natural product found in Phellodendron chinense, Toona ciliata, and other organisms with data available.
Scientific Research Applications
Triterpenoid Structures and Properties
- This compound is a triterpenoid, a class of chemical compounds characterized by a specific carbon structure. Triterpenoids like this one are often isolated from natural sources and have diverse biological activities. For instance, a study by Hussain, Rehman, and Parvez (2010) on a similar triterpenoid compound, isolated from Skimmia laureola, detailed its molecular structure and potential applications (Hussain, Rehman, & Parvez, 2010).
Antimicrobial and Antitumor Activities
- Triorganotin(IV) derivatives of sodium deoxycholate, which share structural similarities with the compound , have been synthesized and tested for antimicrobial and antitumor activities. Shaheen, Ali, Rosario, and Shah (2014) found that these compounds exhibited promising antifungal and anticancer activities, highlighting the potential of structurally related compounds in medical research (Shaheen, Ali, Rosario, & Shah, 2014).
Cardiac Glycoside Potential
- Zhang, Bao, Wu, Yu, and Li (2012) isolated a compound from Periploca sepium Bunge, a traditional Chinese herbal medicine. The isolated compound, with a similar structure, is known as a cardiac glycoside, suggesting potential applications in heart-related treatments (Zhang, Bao, Wu, Yu, & Li, 2012).
Potential in Cancer Research
- Novel tirucallane-type triterpenoids, structurally related to the compound, were studied by Wang, Zhang, Wei, Wang, Luo, and Kong (2011). These compounds showed moderate activities against human MCF-7 and HeLa cancer cells, suggesting their potential in cancer research (Wang, Zhang, Wei, Wang, Luo, & Kong, 2011).
Liver X Receptor Agonists
- Compounds with a similar structure have been synthesized and evaluated as Liver X receptor (LXR) agonists, which are crucial in regulating cholesterol metabolism. This indicates potential applications in treating cardiovascular diseases, as shown by Ching (2013) (Ching, 2013).
properties
IUPAC Name |
17-[4-(3,3-dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-18(17-22(31)25-27(4,5)33-25)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-23,25,31H,10-17H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQMMZUXYRXFOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1C(O1)(C)C)O)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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